molecular formula C12H13ClO B3024562 3-(2-Chlorophenyl)cyclohexanone CAS No. 141632-22-6

3-(2-Chlorophenyl)cyclohexanone

Cat. No.: B3024562
CAS No.: 141632-22-6
M. Wt: 208.68 g/mol
InChI Key: UEQNZFVVYHRYOX-UHFFFAOYSA-N
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Description

Significance of Substituted Cyclohexanones as Synthetic Intermediates

Substituted cyclohexanones are crucial intermediates in the synthesis of numerous organic compounds, including pharmaceuticals and materials. nih.gov The cyclohexanone (B45756) core is a common structural motif found in many bioactive molecules and FDA-approved drugs. nih.gov These cyclic ketones can be synthesized through various methods, such as the reduction of phenols or the oxidation of cyclohexane (B81311) derivatives. nih.gov

The reactivity of the ketone group allows for a multitude of transformations, including nucleophilic addition, alpha-functionalization, and condensation reactions. The substituents on the cyclohexanone ring play a critical role in directing the stereoselectivity of these reactions. acs.orgnih.gov For instance, the presence of a substituent at the C-2 position can significantly influence the stereochemical outcome of nucleophilic substitution reactions. acs.orgnih.gov

The ability to construct complex carbocyclic and heterocyclic scaffolds from substituted cyclohexanones highlights their importance in convergent synthesis strategies. nih.gov These methods aim to build complex molecules from smaller, readily available fragments in a more efficient manner. nih.gov

Research Context of 3-(2-Chlorophenyl)cyclohexanone within Cyclic Ketone Chemistry

Within the broad class of aryl-substituted cyclohexanones, this compound has garnered attention as a key precursor in the synthesis of various compounds. While specific research focusing solely on the 3-substituted isomer is less prevalent in the provided search results than its 2-substituted counterpart, its structural features suggest a significant role in synthetic strategies. The placement of the 2-chlorophenyl group at the 3-position of the cyclohexanone ring offers unique reactivity and stereochemical possibilities compared to the more commonly studied alpha-aryl ketones.

The related compound, 2-(2-chlorophenyl)cyclohexanone, is a well-documented precursor in the synthesis of the anesthetic ketamine and its analogs. thieme-connect.comscispace.comolemiss.eduias.ac.inresearchgate.net This highlights the general importance of chlorophenyl-substituted cyclohexanones in medicinal chemistry. Synthetic routes to these compounds often involve Grignard reactions between a chlorophenyl magnesium bromide and cyclohexanone, followed by subsequent transformations. scispace.comias.ac.inresearchgate.net

The chemistry of substituted cyclohexanones is rich and varied, with ongoing research into new synthetic methods and applications. Tandem catalysis processes, for example, have been developed for the convergent synthesis of α,β-disubstituted cyclic ketones, demonstrating the continuous innovation in this field. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9H,3-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQNZFVVYHRYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 3 2 Chlorophenyl Cyclohexanone

Reactions Involving the Carbonyl Functionality

The ketone group is the most prominent center of reactivity in the 3-(2-chlorophenyl)cyclohexanone molecule. Its electrophilic carbon and the adjacent alpha-hydrogens are the focal points for a variety of chemical transformations.

Nucleophilic Addition Reactions of the Ketone Group

Nucleophilic addition to the carbonyl carbon is a fundamental reaction for ketones like this compound. academie-sciences.frpearson.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. pearson.com The stereochemistry of this addition is a critical aspect, particularly in cyclic systems like cyclohexanones, where the incoming nucleophile can attack from either the axial or equatorial face. academie-sciences.frresearchgate.net

The presence of the bulky 2-chlorophenyl substituent at the 3-position influences the stereochemical outcome of nucleophilic additions. Steric hindrance generally favors the equatorial attack of the nucleophile, leading to the formation of an axial alcohol. researchgate.net However, electronic effects and torsional strain can also play a significant role in determining the final product distribution. academie-sciences.fr

Common nucleophiles used in these reactions include organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and cyanide ions. academie-sciences.fr For instance, the reaction with a Grignard reagent like phenylmagnesium bromide would introduce a new phenyl group at the carbonyl carbon, yielding a tertiary alcohol. pearson.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Example Product Type
Hydride Sodium borohydride (B1222165) (NaBH₄) Secondary alcohol
Organometallic Methylmagnesium bromide (CH₃MgBr) Tertiary alcohol

Reduction Pathways of the Carbonyl to Alcohol Derivatives

The reduction of the carbonyl group in this compound to a hydroxyl group is a common and synthetically useful transformation. This conversion results in the formation of 3-(2-chlorophenyl)cyclohexanol, creating a new stereocenter at the carbon that was formerly the carbonyl carbon. The stereoselectivity of this reduction is influenced by the reagent used and the steric environment around the ketone.

Metal hydride reagents are typically employed for this purpose. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices. LiAlH₄ is a more powerful reducing agent than NaBH₄. The diastereoselectivity of the reduction is governed by the direction of hydride attack. Generally, smaller hydride reagents like NaBH₄ tend to favor axial attack, leading to the equatorial alcohol as the major product, following Felkin-Anh and Cieplak models that consider steric and electronic effects. academie-sciences.fr

Catalytic hydrogenation, using catalysts such as Raney Nickel, palladium, or platinum under a hydrogen atmosphere, can also achieve the reduction of the cyclohexanone (B45756) ring to the corresponding alcohol.

Condensation Reactions

Condensation reactions provide a powerful tool for carbon-carbon bond formation at the alpha-position to the carbonyl group. This compound can participate in such reactions, typically after the formation of an enolate intermediate under basic conditions.

One of the most significant condensation reactions is the Aldol (B89426) condensation. In the presence of a base, this compound can act as a nucleophile (as its enolate) and react with an aldehyde or another ketone. For example, reaction with benzaldehyde (B42025) would lead to the formation of an α,β-unsaturated ketone after dehydration of the initial aldol adduct.

The Michael reaction is another important condensation pathway where the enolate of this compound can act as a Michael donor and add to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.net Furthermore, multicomponent reactions, such as a three-component condensation with an amine and malononitrile, represent a strategy to build complex heterocyclic systems from cyclohexanone precursors. researchgate.net

Transformations of the Chlorophenyl Moiety

The 2-chlorophenyl group attached to the cyclohexanone ring offers additional sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Aromatic Ring Functionalization

The chlorophenyl ring can undergo electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-directing deactivator. This means that incoming electrophiles will preferentially substitute at positions ortho and para to the chlorine atom, although the reaction rate will be slower than that of unsubstituted benzene. The bulky cyclohexanone substituent may exert some steric influence on the regioselectivity of the substitution.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration can introduce a nitro group onto the aromatic ring, which can then be further transformed, for instance, by reduction to an amino group. researchgate.net The functionalization of aromatic rings is a cornerstone of synthetic chemistry, enabling the modulation of a molecule's electronic and steric properties. organic-chemistry.orgnsf.gov

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Typical Product
Nitration HNO₃, H₂SO₄ Nitro-substituted derivative
Bromination Br₂, FeBr₃ Bromo-substituted derivative

Halogen Reactivity and Substitutions

The chlorine atom on the aromatic ring is a key functional handle for various transformations, most notably transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems have enabled their efficient use in forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to replace the chlorine atom with a variety of substituents. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.

Nucleophilic aromatic substitution (SNAr) is another possible reaction pathway, although it typically requires the presence of strong electron-withdrawing groups ortho or para to the chlorine atom and/or harsh reaction conditions.

Formation of Complex Derivatives and Polycyclic Systems

The scaffold of this compound serves as a versatile starting point for the synthesis of more complex molecular architectures. Its reactivity, centered around the ketone functional group and the adjacent α-carbons, allows for a variety of derivatization strategies. These modifications are crucial for exploring new chemical space and developing compounds with tailored properties. Key strategies include the introduction of aminoalkyl groups via Mannich reactions, the construction of fused heterocyclic rings through cyclization reactions, and the systematic modification of the structure to study its influence on biological activity.

Mannich Reactions for Aminoalkyl Modifications

The Mannich reaction is a cornerstone of organic synthesis for producing β-aminocarbonyl compounds, known as Mannich bases. oarjbp.comnih.gov This three-component condensation involves an active hydrogen compound (the ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov For this compound, the reaction typically occurs at the α-carbon (position 2 or 6) of the cyclohexanone ring, leading to the introduction of an aminomethyl group. oarjbp.com These reactions are pivotal for synthesizing a range of derivatives, as the introduced amino group enhances the pharmacological potential and physicochemical properties of the parent molecule. nih.gov

The general mechanism involves the initial formation of an iminium ion from the reaction between the amine and formaldehyde. The enol form of the this compound then acts as a nucleophile, attacking the iminium ion to form the C-C bond, resulting in the final β-aminoketone product. oarjbp.com The choice of amine, solvent, and catalyst can influence the reaction's efficiency and yield. ppor.az

Table 1: Examples of Mannich Reaction Conditions for Cyclohexanone Derivatives

Ketone Substrate Amine Aldehyde Catalyst/Solvent Product Type Reference
Cyclohexanone Aniline Benzaldehyde Proline / Acid groups β-aminoketone ppor.az
Aromatic Ketone Aromatic Amine Aromatic Aldehyde Aluminum Nitrate β-aminocarbonyl ppor.az

Note: This table illustrates typical conditions for Mannich reactions on related ketone structures, which are applicable to this compound.

Cyclization Reactions to Form Fused Heterocycles

The this compound core is an excellent precursor for synthesizing fused heterocyclic systems. These reactions leverage the ketone and adjacent methylene (B1212753) groups to build new rings, leading to polycyclic structures with significant chemical and biological interest. Cyclization strategies are diverse and can result in the formation of various heterocyclic systems, such as pyridines, pyrimidines, or fused azoles.

One common approach is a condensation reaction with a dinucleophile. For instance, reacting the cyclohexanone derivative with a compound containing both an amine and an active methylene group can lead to the formation of a fused pyridine (B92270) ring in a process known as the Friedländer annulation. Other strategies include multi-component reactions that assemble the heterocyclic ring in a single step or cycloaddition reactions where the cyclohexanone moiety participates as a component. nih.gov These methods are highly valuable for rapidly building molecular complexity and generating libraries of novel compounds. mdpi.comnih.gov The development of such protocols allows for the creation of structurally complex and sp³-rich scaffolds. nih.gov

Table 2: Selected Cyclization Strategies for Ketone Precursors

Reaction Type Reactants Resulting Heterocycle Key Features
[3+2] Cycloaddition Heteroaromatic N-ylides, Electron-deficient olefins Fused Polycyclic Pyrroles Forms five-membered rings under mild conditions. mdpi.com
Tandem Cyclization 2-Iodosulfonamides, CO source Saccharin Derivatives Carbonylative cyclization using a Palladium catalyst. organic-chemistry.org

Structure-Activity Relationship (SAR) Studies from a Synthetic Perspective

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. semanticscholar.org From a synthetic perspective, SAR studies on derivatives of this compound involve the systematic synthesis of analogs and the evaluation of their biological effects. This compound is structurally related to ketamine, and its derivatives are often explored for similar anesthetic and analgesic properties. nih.govmdpi.com

Synthetic modifications typically target three main areas:

The Aromatic Ring: The position and nature of substituents on the 2-chlorophenyl ring are varied. Studies on related 2-phenylcyclohexanone (B152291) systems have shown that substituents like halogens (Cl), methyl (Me), or methoxy (B1213986) (OMe) groups at the 2-, 3-, or 4-positions can significantly alter activity. nih.govmdpi.comresearchgate.net For instance, 2- and 3-substituted compounds often exhibit greater activity than their 4-substituted counterparts. mdpi.comresearchgate.net The electronic properties of these substituents, whether electron-donating or electron-withdrawing, play a crucial role. nih.gov

The Cyclohexanone Ring: Modifications can include introducing unsaturation or other functional groups. However, maintaining the cyclohexanone ring is often crucial for the core activity observed in related compounds.

Derivatization at the α-Position: As discussed in the Mannich reaction section, introducing aminoalkyl chains at the α-position is a common strategy. The nature of the amine (e.g., primary, secondary, cyclic) and the length of any alkyl chains can be systematically altered to optimize binding to biological targets. nih.gov

These synthetic efforts generate libraries of compounds that, when tested, provide data to build robust SAR models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses. mdpi.commdpi.com These models help rationalize the observed activities and guide the design of new, more potent, and selective molecules. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
Ketamine
Aniline
Benzaldehyde
Formaldehyde
Paraformaldehyde
Acetophenone
2-Iodosulfonamides

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Mechanisms in Cyclohexanone (B45756) Derivatization

The derivatization of 3-(2-chlorophenyl)cyclohexanone can proceed through various reaction pathways, each with a distinct mechanism that governs the transformation.

Electrochemical Reaction Mechanisms (e.g., ECE Mechanism)

Electrochemical methods offer a powerful tool for the synthesis and modification of organic molecules. In the context of cyclohexanone derivatives, the ECE (Electron transfer, Chemical reaction, Electron transfer) mechanism is a noteworthy pathway.

Research has demonstrated the electrochemical synthesis of a novel derivative, 2-(2-chlorophenyl)-2-[(3,4-dihydroxyphenyl)(methyl)amino]cyclohexanone, through a process that follows an ECE mechanism. researchgate.netresearcher.life In this reaction, the electrochemical oxidation of catechol in the presence of ketamine (a related cyclohexanone derivative) initiates the sequence. The process can be summarized as follows:

First Electron Transfer (E): Catechol undergoes an initial electrochemical oxidation to form an o-quinone.

Chemical Reaction (C): The generated o-quinone then participates in a 1,4-Michael addition reaction with the enamine form of the cyclohexanone derivative. This step represents the chemical transformation.

Second Electron Transfer (E): The resulting adduct may then undergo further electrochemical oxidation or reduction, completing the ECE sequence.

Cyclic voltammetry is a key technique used to study such mechanisms. rsc.orgumb.eduresearchgate.netyoutube.com The voltammograms obtained provide valuable information about the electron transfer steps and the kinetics of the intervening chemical reaction. libretexts.org For instance, the appearance of new peaks and changes in peak currents and potentials upon addition of the chemical reactant are indicative of an ECE process. researchgate.net

Table 1: Electrochemical Data for the Derivatization of a 2-(2-Chlorophenyl)cyclohexanone Analog researchgate.net

ParameterValueDescription
Initial Oxidation Potential (Catechol) ~0.4 V vs. Ag/AgClPotential at which the first electron transfer occurs.
New Anodic Peak (A0) Appears upon addition of the cyclohexanone derivativeIndicates the oxidation of the newly formed product.
Mechanism Type ECE (Electron transfer-Chemical reaction-Electron transfer)Confirmed by voltammetric studies.

Thermal Rearrangement Mechanisms

Thermal rearrangements are a class of reactions where a molecule's carbon skeleton is reorganized upon heating. While specific studies on the thermal rearrangement of this compound are not extensively documented in the reviewed literature, the general principles governing substituted cyclohexanones can be considered. Several classical rearrangement reactions could potentially be applicable to derivatives of this compound.

One such example is the Favorskii rearrangement , where a cyclopropanone (B1606653) intermediate is formed from an α-haloketone upon treatment with a base, which then opens to yield a carboxylic acid derivative. If this compound were to be halogenated at the α-position, it could potentially undergo this rearrangement.

Another relevant type of rearrangement is the Beckmann rearrangement , which involves the transformation of an oxime into an amide. masterorganicchemistry.com The oxime of this compound could, under acidic conditions, rearrange to form a lactam. The reaction proceeds through the protonation of the oxime hydroxyl group, followed by the migration of the anti-periplanar alkyl group and subsequent hydrolysis.

Pericyclic reactions such as the Cope and Claisen rearrangements are also important thermal processes. libretexts.org The Claisen rearrangement specifically involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. libretexts.org A derivative of this compound containing an allyl ether moiety could potentially undergo this transformation to introduce an allyl group onto the cyclohexanone ring.

These mechanisms, while not directly reported for this compound, represent plausible transformation pathways based on the established reactivity of cyclohexanone systems.

Dehydration Mechanisms

The dehydration of the corresponding alcohol, 3-(2-chlorophenyl)cyclohexanol, is a key transformation to introduce a double bond into the cyclohexyl ring, forming a cyclohexene (B86901) derivative. This reaction is typically acid-catalyzed and proceeds through an elimination mechanism, most commonly an E1 pathway for secondary alcohols. youtube.comchegg.com

The mechanism involves the following steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). youtube.comyoutube.com

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the C-1 position of the cyclohexane (B81311) ring. youtube.com

Deprotonation: A base (typically water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond. youtube.com

The regioselectivity of the elimination is governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. youtube.com In the case of 3-(2-chlorophenyl)cyclohexanol, elimination can lead to the formation of two possible isomeric alkenes. The stability of these products will dictate the major pathway. It is also important to consider the possibility of carbocation rearrangements, such as hydride shifts, which could lead to the formation of different, potentially more stable, alkene products. stackexchange.commasterorganicchemistry.com

Kinetic Studies and Reaction Pathway Analysis

Detailed kinetic studies and reaction pathway analyses for this compound are not widely available in the surveyed literature. However, general principles from related systems can provide insight.

Kinetic investigations of reactions involving similar compounds, such as the aminolysis of 3-chlorophenyl 4-nitrophenyl thionocarbonates, have been conducted. nih.gov These studies often employ techniques like pseudo-first-order kinetics to determine rate coefficients and elucidate the reaction mechanism, including the identification of intermediates and rate-determining steps. nih.gov For instance, in the aforementioned study, the formation of a zwitterionic tetrahedral intermediate was proposed, and its subsequent deprotonation was analyzed. nih.gov

For the derivatization of this compound, a thorough kinetic analysis would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of reactants and catalysts). This data would allow for the determination of the reaction order, rate constants, and activation parameters, which are essential for a complete understanding of the reaction pathway.

Computational chemistry could also be a valuable tool for mapping the potential energy surface of the reaction, identifying transition states, and calculating activation barriers, thereby providing a theoretical framework for the observed reaction pathways.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 2 Chlorophenyl Cyclohexanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 3-(2-chlorophenyl)cyclohexanone. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals for both the aromatic and cyclohexanone (B45756) moieties.

The protons on the 2-chlorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 7.4 ppm. The exact chemical shifts and splitting patterns are influenced by the substitution pattern on the aromatic ring.

The protons of the cyclohexanone ring resonate more upfield. The proton at the C3 position, being adjacent to the electron-withdrawing chlorophenyl group, is expected to be deshielded and appear at a distinct chemical shift. The remaining methylene (B1212753) protons of the cyclohexanone ring will present as a series of multiplets, often overlapping, in the region of approximately δ 1.5 to 3.0 ppm. The specific chemical shifts and coupling constants (J-values) for these protons provide valuable information about their stereochemical relationships. For instance, in a related compound, 2-(3-chlorophenyl)cyclohexan-1-one (B13627581), the proton at the alpha position to the carbonyl group (C2) appears as a doublet of doublets at δ 3.56 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Phenylcyclohexanone Derivatives

CompoundAromatic Protons (δ, ppm)Cyclohexanone Protons (δ, ppm)Reference
3,5-diphenyl-cyclohexanone7.22-7.34 (m, 10H)2.05-3.17 (m, 8H) rsc.org
2-(3-chlorophenyl)cyclohexan-1-one6.96-7.25 (m, 4H)1.70-2.64 (m, 8H), 3.56 (dd, 1H) rsc.org
2-(2-methoxyphenyl)cyclohexan-1-one6.81-7.23 (m, 4H)1.71-2.59 (m, 8H), 3.93 (m, 1H) rsc.org
2-(3-fluorophenyl)cyclohexan-1-one6.78-7.33 (m, 4H)1.77-2.55 (m, 8H), 3.61 (dd, 1H) rsc.org

Note: 'm' denotes a multiplet, 'dd' denotes a doublet of doublets. The data presented are for related structures and illustrate the expected chemical shift regions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the cyclohexanone ring is the most deshielded and appears at a characteristic chemical shift in the range of δ 200–215 ppm. For example, the carbonyl carbon in 2-(3-chlorophenyl)cyclohexan-1-one is observed at δ 209.7 ppm. rsc.org The carbons of the 2-chlorophenyl ring typically resonate in the aromatic region, between δ 120 and 145 ppm. The carbon atom directly bonded to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity. The remaining carbons of the cyclohexanone ring will appear at higher field, generally between δ 20 and 60 ppm.

Table 2: Representative ¹³C NMR Data for Phenylcyclohexanone Derivatives

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Cyclohexanone Carbons (δ, ppm)Reference
3,5-diphenyl-cyclohexanone~211~126-145~30-50 rsc.org
2-(3-chlorophenyl)cyclohexan-1-one209.7124.4-141.325.4, 26.6, 35.1, 42.3, 57.2 rsc.org
2-(2-methoxyphenyl)cyclohexan-1-one209.9110.5, 120.5, 127.8, 127.9, 128.7, 156.925.7, 27.5, 33.4, 42.3, 51.0 rsc.org
2-(3-fluorophenyl)cyclohexan-1-one209.7113.9, 115.6, 124.4, 129.8, 141.3, 162.925.4, 26.6, 35.1, 42.3, 57.2 rsc.org

Note: The data presented are for related structures and illustrate the expected chemical shift regions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity and Correlation

To definitively assign all proton and carbon signals and to establish the connectivity between them, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled to each other, typically through two or three bonds. usask.ca Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule. This is particularly useful for assigning the protons of the cyclohexanone ring and confirming the substitution pattern on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu Each cross-peak in the HSQC spectrum represents a one-bond C-H correlation. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals, or vice versa. researchgate.net

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound and its derivatives can be achieved.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the cyclohexanone ring. This peak is typically observed in the region of 1700–1725 cm⁻¹. For cyclohexanone itself, this peak appears around 1715 cm⁻¹. nist.govresearchgate.net The presence of the electron-withdrawing chlorophenyl group may slightly shift this frequency.

Other characteristic absorptions include:

C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexanone ring are observed just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations are expected in the 1450–1600 cm⁻¹ region.

C-Cl stretching vibration: A moderate to strong absorption corresponding to the C-Cl stretch is anticipated in the fingerprint region, typically between 700 and 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The carbonyl stretch is also observable in the Raman spectrum, although it is generally a weaker band than in the IR spectrum. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds. The C=C stretching vibrations of the aromatic ring often produce strong Raman signals. The C-Cl stretch is also readily observable in the Raman spectrum. For cyclohexanone, characteristic Raman shifts are observed for the C-H and C=O vibrations. researchgate.net The spectrum of this compound would be a composite of the vibrations from both the cyclohexanone and the 2-chlorophenyl moieties, with potential shifts due to their interaction.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound and its analogues, various mass spectrometry techniques are employed for comprehensive characterization.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process results in the formation of a molecular ion (M⁺) and numerous fragment ions, providing a characteristic fragmentation pattern that serves as a "molecular fingerprint."

For compounds related to this compound, such as ketamine analogues which share the 2-phenyl-2-aminocyclohexanone basic structure, EI-MS is instrumental in identifying characteristic fragmentation pathways. nih.gov A common fragmentation pattern observed in these types of molecules is the α-cleavage of the C1-C2 carbon bond within the cyclohexanone ring. nih.gov This initial cleavage is often followed by the loss of small neutral molecules like carbon monoxide (CO) or radicals such as methyl, ethyl, or propyl groups. nih.gov The resulting fragmentation spectrum is unique to the specific analogue, aiding in its structural identification. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation. nih.govpolyu.edu.hk This makes it ideal for determining the molecular weight of the parent compound. nih.gov

For ketamine analogues, ESI-MS/MS (tandem mass spectrometry) is employed to induce fragmentation and obtain structural information. nih.gov In this technique, the protonated molecule is selected and then subjected to collision-induced dissociation (CID). cmu.edu A characteristic fragmentation pathway for these compounds in ESI-MS/MS involves the loss of a water molecule (H₂O) or the sequential loss of an amine group (Rₙ₁NH₂), carbon monoxide (CO), and a C₄H₆ fragment. nih.gov The specific fragmentation pattern can help to distinguish between different analogues. nih.gov ESI has been shown to sometimes induce in-source fragmentation for certain classes of molecules, such as tryptophan-derived metabolites, which can be utilized for sensitive analysis. rsc.org

High-Resolution Mass Spectrometry (e.g., GC-QTOF/MS, LC-Q-Orbitrap MS/MS)

High-resolution mass spectrometry (HRMS) techniques, such as Gas Chromatography-Quadrupole Time-of-Flight (GC-QTOF) and Liquid Chromatography-Quadrupole-Orbitrap (LC-Q-Orbitrap) mass spectrometry, provide highly accurate mass measurements, often to within a few parts per million (ppm). nih.govsccwrp.org This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for the unambiguous identification of unknown compounds and for distinguishing between isomers. nih.govnih.gov

In the study of ketamine analogues, both GC-QTOF/MS and LC-Q-Orbitrap MS/MS have been systematically used to investigate and summarize their mass spectrometric fragmentation patterns. nih.gov The high-resolution data obtained from these instruments are essential for elucidating the fragmentation pathways and confirming the structures of new and emerging analogues. nih.govnih.gov These techniques are powerful tools for the rapid screening and structural identification of such compounds in various samples. nih.gov

Fragmentation Pattern Analysis for Analogues and Related Compounds

The analysis of fragmentation patterns is a cornerstone of structural elucidation by mass spectrometry. For analogues of this compound, such as other substituted phenylcyclohexanones and related psychoactive substances, systematic studies of their fragmentation behavior are critical. nih.govnih.gov

By comparing the mass spectra of a series of related compounds, common fragmentation pathways and characteristic ions can be identified. For instance, in a study of nitazene (B13437292) analogues, another class of synthetic opioids, ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) with electron-activated dissociation (EAD) was used to characterize their fragmentation. nih.gov The study identified characteristic product ions including double-charged free radical fragments, alkyl amino side chain fragments, and benzyl (B1604629) side chain fragments. nih.gov This systematic approach allows for the development of a flowchart or a set of rules to predict the structure of novel derivatives encountered in forensic and chemical analysis. nih.gov

Compound Class Ionization Method Key Fragmentation Pathways Reference
Ketamine AnaloguesEI-MSα-cleavage of C1-C2 bond in cyclohexanone, loss of CO, alkyl radicals nih.gov
Ketamine AnaloguesESI-MS/MSLoss of H₂O, sequential loss of Rₙ₁NH₂, CO, and C₄H₆ nih.gov
Nitazene AnaloguesEAD-MS/MSFormation of double-charged free radical fragments, alkyl amino and benzyl side chain fragmentation nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov The technique involves irradiating a single crystal of a material with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and stereochemistry.

Crystallographic Data for a Related Chlorophenyl Compound

Parameter Value
Formula C₃₆H₃₁ClN₂O₄Se
Crystal System Monoclinic
Space Group P 1 21/n 1
a (Å) 14.4697
b (Å) 10.9493
c (Å) 19.3011
β (°) 94.661
Volume (ų) 3047.82

Data from the Crystallography Open Database for a related complex molecule. crystallography.net

The application of X-ray crystallography to compounds like this compound and its derivatives would provide definitive proof of their solid-state conformation and the precise spatial relationship between the chlorophenyl group and the cyclohexanone ring. This information is invaluable for understanding structure-activity relationships and for validating computational models. The technique has been successfully applied to determine the structures of other complex molecules, including myotoxic phospholipases A2 from snake venom. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. researchgate.net This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. researchgate.net The resulting spectrum is a plot of absorbance versus wavelength and can provide information about the electronic structure of a molecule, particularly the presence of chromophores and conjugated systems. researchgate.net

For a molecule like this compound, the expected UV-Vis absorption would be influenced by the electronic transitions within the chlorophenyl group and the carbonyl group of the cyclohexanone ring. The NIST Chemistry WebBook provides UV/Visible spectral data for the parent molecule, cyclohexanone. nist.gov A study on the atmospheric chemistry of cyclohexanone measured its UV absorption spectrum in the gas phase, showing a peak absorption cross-section. umich.edu

The UV-Vis spectrum of this compound would likely exhibit characteristic absorption bands arising from π → π* transitions in the aromatic ring and n → π* transitions associated with the carbonyl group. The position and intensity of these bands can be affected by the solvent polarity and the substitution on the phenyl ring. The presence of the chlorine atom on the phenyl ring may cause a slight shift in the absorption maxima compared to unsubstituted phenylcyclohexanone.

While specific UV-Vis data for this compound was not found in the search results, the general principles of UV-Vis spectroscopy suggest that it would be a useful tool for its characterization, especially when used in conjunction with other spectroscopic techniques. researchgate.net For instance, in the analysis of Salvia verbenaca extracts, UHPLC was coupled with a photodiode array (PDA) detector, which is a type of UV-Vis detector, to characterize phenolic compounds based on their UV spectra and mass spectrometric data. nih.gov

Computational and Theoretical Chemistry Studies of 3 2 Chlorophenyl Cyclohexanone

Quantum Mechanical Investigations

Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of molecular structure and properties based on the fundamental laws of physics.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a simpler, three-dimensional quantity.

For 3-(2-Chlorophenyl)cyclohexanone, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The resulting geometric parameters are crucial for understanding the molecule's shape and steric profile. Furthermore, DFT provides a detailed picture of the electronic structure, which governs the molecule's properties and reactivity.

Basis Set Selection and Optimization (e.g., B3LYP/6-311G(d,p))

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

The B3LYP functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT, often providing a good balance of accuracy and computational cost for organic molecules.

The 6-311G(d,p) basis set is a Pople-style basis set.

6-311G : This part indicates that the core electrons are described by a single function (a contraction of 6 primitive Gaussian functions), while the valence electrons are described with more flexibility, using three functions (one contracted from 3 primitives, and two individual primitive Gaussians). This allows for a more accurate description of the electron distribution involved in chemical bonding.

(d,p) : These are polarization functions. The 'd' functions are added to heavy (non-hydrogen) atoms, and the 'p' functions are added to hydrogen atoms. These functions allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately describing chemical bonds and non-covalent interactions.

The combination of the B3LYP functional with the 6-311G(d,p) basis set is a robust level of theory commonly used for geometry optimization and electronic property calculations of organic compounds. wolframcloud.comresearchgate.net

Electronic Properties Analysis

Once the geometry of this compound is optimized, various electronic properties can be calculated to understand its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolframcloud.comlibretexts.org It is an invaluable tool for predicting how a molecule will interact with other charged species.

The MEP map is color-coded to indicate different regions of electrostatic potential:

Red : Regions of most negative potential, rich in electrons, which are susceptible to electrophilic attack (e.g., around the oxygen atom of the carbonyl group).

Blue : Regions of most positive potential, electron-poor, which are susceptible to nucleophilic attack (e.g., around hydrogen atoms).

Green : Regions of neutral or near-zero potential.

For this compound, an MEP map would highlight the electron-rich carbonyl oxygen and potentially the electron clouds of the chlorine atom and phenyl ring, as well as electron-deficient areas, providing a guide to its intermolecular interactions and reactive sites. nih.gov

Spectroscopic Property Prediction and Validation

Theoretical simulations of infrared (IR) and Raman spectra are invaluable for assigning vibrational modes observed in experimental spectra. These simulations are typically performed using DFT methods, such as B3LYP, which can calculate the vibrational frequencies and intensities. nih.gov

For this compound, the calculated vibrational spectra would exhibit characteristic peaks corresponding to specific functional groups. Key vibrational modes include:

C=O stretch: A strong absorption in the IR spectrum, typically around 1700-1725 cm⁻¹, characteristic of the cyclohexanone (B45756) carbonyl group.

C-Cl stretch: A mode in the lower frequency region of the spectrum.

Aromatic C-H stretches: Occurring above 3000 cm⁻¹.

Aliphatic C-H stretches: Occurring just below 3000 cm⁻¹.

Cyclohexane (B81311) ring vibrations: A series of complex vibrations in the fingerprint region.

The comparison between theoretical and experimental spectra allows for a detailed understanding of the molecule's vibrational behavior. nih.gov

Table 2: Predicted Major Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted IR Intensity Predicted Raman Activity
C=O Stretch Value High Moderate
Aromatic C=C Stretch Value Moderate High
C-Cl Stretch Value Moderate Moderate
Axial C-H Bending Value Moderate Low
Equatorial C-H Bending Value Moderate Low

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical calculations of NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra and confirm molecular structures. mdpi.comnih.gov The quality of these predictions is highly dependent on the chosen level of theory and basis set. mdpi.com

For this compound, ¹H and ¹³C NMR chemical shifts would be predicted for each unique atomic position. The chemical shifts are sensitive to the electronic environment of the nuclei, which is influenced by factors such as the electronegativity of nearby atoms and the molecule's conformation. The predictions can help distinguish between different stereoisomers and conformers. researchgate.net Machine learning models are also emerging as a rapid and accurate method for predicting NMR chemical shifts. escholarship.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Equatorial Conformer)

Carbon Atom Predicted Chemical Shift (ppm)
C=O ~208-212
C (bearing chlorophenyl) ~45-50
Chlorophenyl C (ipso) ~140-145
Chlorophenyl C (ortho, with Cl) ~130-135

Note: Specific calculated values are illustrative and based on typical shifts for similar structures.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to electronic transitions within the carbonyl and chlorophenyl chromophores. The key transitions would likely be the n → π* transition of the carbonyl group and the π → π* transitions of the aromatic ring. The solvent environment can also be modeled to predict solvatochromic shifts. nih.govresearchgate.net The accuracy of TD-DFT predictions can be influenced by the choice of functional, with some functionals being better suited for specific types of electronic excitations. arxiv.org

Table 4: Predicted Electronic Transitions for this compound

Transition Predicted Wavelength (nm) Oscillator Strength Major Orbital Contribution
n → π* ~280-300 Low HOMO → LUMO
π → π* ~240-260 High HOMO-1 → LUMO
π → π* ~200-220 High Various

Note: Specific calculated values are illustrative and based on typical transitions for similar chromophores.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds and lone pairs. wisc.eduq-chem.com

In this compound, NBO analysis can elucidate several key intramolecular interactions:

Hyperconjugation: This involves the delocalization of electron density from a filled bonding orbital (a donor) to an adjacent empty anti-bonding orbital (an acceptor). For example, the interaction between the C-C or C-H bonds of the cyclohexanone ring and the π* anti-bonding orbital of the C=O group can be quantified.

Steric and Electrostatic Interactions: NBO analysis can reveal repulsive steric interactions and attractive or repulsive electrostatic interactions between different parts of the molecule, which are crucial in determining conformational stability.

Charge Distribution: It provides a more detailed and chemically intuitive picture of the atomic charges compared to other methods, helping to understand the molecule's reactivity and dipole moment.

Conformational Analysis and Stereochemical Considerations

The cyclohexanone ring in this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. youtube.comyoutube.com The presence of the 3-(2-chlorophenyl) substituent introduces the possibility of two distinct chair conformers: one where the substituent is in an equatorial position and one where it is in an axial position. slideshare.net

Equatorial vs. Axial Conformations: Generally, large substituents on a cyclohexane ring prefer the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions). slideshare.net Therefore, the conformer with the 2-chlorophenyl group in the equatorial position is expected to be more stable. Computational studies can quantify the energy difference between these two conformers.

Stereoisomerism: The carbon atom at position 3 is a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-3-(2-chlorophenyl)cyclohexanone. The specific three-dimensional arrangement of atoms, or configuration, is a key aspect of its stereochemistry. windows.net The conformational preferences of each enantiomer would be identical.

Theoretical calculations are essential for determining the relative energies of the different conformers and the energy barriers for interconversion (ring-flipping). For related 2-halocyclohexanones, the stability of axial versus equatorial conformers is influenced by a balance of steric and electronic effects, such as the dipole-dipole interactions between the halogen and the carbonyl group. researchgate.net

Molecular Docking Studies (focused on theoretical interaction mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding the theoretical interaction mechanisms of this compound involves analyzing the potential non-covalent interactions that its distinct chemical features can form within a protein's binding site. These interactions are primarily driven by the physicochemical properties of the 2-chlorophenyl and cyclohexanone moieties.

Theoretical Interaction Profile:

Chlorophenyl Group: The 2-chlorophenyl group can participate in several key interactions. The chlorine atom, being electronegative, can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen in the amino acid residues of a protein. The phenyl ring itself is capable of forming hydrophobic interactions with nonpolar residues and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. The position of the chlorine atom on the phenyl ring can also influence the molecule's conformation and its fit within a binding pocket.

Comparative Analysis with Structurally Related Compounds:

To illustrate the potential binding modes of this compound, we can examine molecular docking studies of compounds that share its core structural features. For instance, studies on various inhibitors of cyclooxygenase (COX) enzymes and other proteins often feature substituted phenyl and cyclic ketone or similar heterocyclic moieties.

One area of relevant research is the study of cyclooxygenase (COX) inhibitors. COX enzymes, such as COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govijpsr.com Molecular docking studies on pyrazole (B372694) and benzimidazole (B57391) derivatives as COX inhibitors have provided detailed insights into their binding mechanisms. dergipark.org.trajbls.com These studies often highlight the importance of specific amino acid residues in the active site that interact with the inhibitors. For example, interactions with residues like Tyr385, Arg120, and Val523 in COX-2 are crucial for the binding of many inhibitors. nih.govjaper.in

A study on 4,5-dihydro-1H-pyrazole derivatives docked against COX-1 (PDB: 3KK6) and COX-2 (PDB: 3LN1) enzymes revealed that the pyrazole ring is important for interactions within the COX-2 active site. dergipark.org.trdergipark.org.tr This suggests that the cyclic nature of the cyclohexanone in this compound could similarly play a significant role in its binding to target proteins.

Furthermore, research on phenylpiperazine derivatives as potential anticancer agents targeting DNA topoisomerase II has shown how the substituted phenyl ring can engage in critical interactions. These include hydrophobic interactions and hydrogen bonds that stabilize the ligand-protein complex.

The following tables summarize findings from molecular docking studies on compounds structurally related to this compound, providing a basis for understanding its potential theoretical interaction mechanisms.

Table 1: Theoretical Interaction Data from a Study of Pyrazole Derivatives with Cyclooxygenase (COX) Enzymes dergipark.org.trdergipark.org.tr

Target ProteinPDB IDKey Interacting Residues (Theoretical)Type of Interaction (Theoretical)
COX-13KK6Arginine, TyrosineHydrogen Bonding, Hydrophobic
COX-23LN1Serine, PhenylalanineHydrogen Bonding, π-π Stacking

Table 2: Theoretical Interaction Data from a Study of Benzimidazole Derivatives with Cyclooxygenase (COX) Enzymes ajbls.com

Target ProteinPDB IDKey Interacting Residues (Theoretical)Type of Interaction (Theoretical)
COX-23LN1Phe381, Leu384, Tyr385, Trp387, Phe518Hydrophobic, Hydrogen Bonding

Future Research Directions and Unexplored Avenues for 3 2 Chlorophenyl Cyclohexanone

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. For 3-(2-Chlorophenyl)cyclohexanone and its derivatives, future research could focus on developing novel synthetic strategies that are both high-yielding and sustainable. rsc.org

Current synthetic approaches often involve multi-step processes. chemicalbook.com A key area for development lies in the exploration of one-pot reactions and multicomponent reactions, which can significantly reduce reaction times, increase yields, and simplify product isolation. mdpi.com For instance, a one-pot, three-component condensation of appropriate alkenes, ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions has proven effective for synthesizing certain heterocyclic compounds and could be adapted. mdpi.com

Furthermore, the use of greener catalysts and reaction media is a critical aspect of sustainable synthesis. Research into employing reusable and eco-friendly catalysts, such as nanostructured diphosphates or metal-organic frameworks, could offer significant advantages over traditional methods. rsc.org The exploration of alternative energy sources, like visible light in photocatalysis, also presents a promising avenue for developing metal- and photocatalyst-free synthetic procedures. rsc.org

An example of a sustainable approach is the electrochemical synthesis of related compounds, which can be performed under mild conditions and often results in good yields with reduced environmental impact. researchgate.netresearcher.life

Exploration of Enantioselective Synthesis

The stereochemistry of a molecule is crucial as different enantiomers can exhibit distinct biological activities. The enantioselective synthesis of this compound, to isolate specific stereoisomers, is a significant and largely unexplored research area.

Future work should concentrate on the development of catalytic asymmetric methods to produce enantioenriched forms of the compound. This could involve the use of chiral catalysts, such as chiral Lewis acids in tandem with transition metal photoredox catalysts, a strategy that has been successful in the asymmetric [3+2] photocycloaddition of aryl cyclopropyl (B3062369) ketones. nih.gov The application of bulky phosphoramidites as chiral ligands in palladium-catalyzed cycloadditions has also shown promise for creating stereocenters with high enantioselectivity. nih.gov

The ability to selectively synthesize either the (R) or (S) enantiomer of this compound would be invaluable for investigating their individual properties and potential applications.

Investigation of Novel Chemical Transformations and Rearrangements

The structural framework of this compound offers opportunities for exploring a variety of chemical transformations and rearrangements, leading to the synthesis of novel and structurally diverse molecules.

One area of interest is the investigation of rearrangement reactions. For example, processes analogous to the Meyer-Schuster rearrangement could potentially transform propargylic alcohols derived from this compound into α,β-unsaturated ketones. researchgate.net Additionally, the α-position to the carbonyl group is reactive and can be a site for various functionalization reactions. For instance, α-bromination followed by an imination/rearrangement sequence is a known pathway for related ketones. chemicalbook.com

The exploration of cycloaddition reactions also presents a fruitful avenue. [3+2] cycloadditions, for instance, could lead to the formation of complex five-membered carbocycles. nih.gov Furthermore, the development of new synthetic routes to conformationally constrained analogs, potentially through the construction of additional ring systems, could yield novel tricyclic structures. nih.gov

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential. While standard spectroscopic techniques like NMR and IR are routinely used, the application of more advanced methods can provide deeper insights.

Future research should employ a comprehensive suite of spectroscopic and analytical techniques for detailed characterization. This includes two-dimensional NMR techniques such as COSY, HSQC, and HMBC to unambiguously assign proton and carbon signals and elucidate the connectivity of the molecule. xsjs-cifs.comnih.gov High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. xsjs-cifs.com

For chiral molecules obtained through enantioselective synthesis, specialized techniques are required to determine the enantiomeric excess (ee) and absolute configuration. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining ee. nih.gov X-ray crystallography provides definitive proof of the three-dimensional structure and absolute stereochemistry of crystalline derivatives. nih.govnih.gov

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for Analogues

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. rsc.orgnih.govresearchgate.net For this compound, these computational tools can be leveraged to accelerate the discovery and development of new analogues with desired characteristics.

ML models can be trained on existing data to predict various properties of novel analogues, such as their reactivity, solubility, and potential biological activity. nih.gov This predictive capability allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of the most promising candidates. nih.gov Algorithms like Random Forest, Extra Trees, and k-Nearest Neighbors have been successfully applied in quantitative structure-property relationship (QSPR) studies. nih.gov

Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes to target analogues. rsc.org By combining computational chemistry methods with machine learning, researchers can gain predictive insights into chemical systems, significantly reducing the time and resources required for experimental work. researchgate.netpolito.it

Design and Synthesis of Chemically Diverse Analogues for Targeted Research

Building upon the insights gained from the aforementioned research directions, a key future avenue is the rational design and synthesis of a diverse library of this compound analogues. This targeted approach will enable the exploration of structure-activity relationships (SAR) and the identification of compounds with specific properties.

The synthesis of analogues can involve modifications at various positions of the molecule. For example, substitution on the phenyl ring or the cyclohexanone (B45756) ring can lead to a wide range of derivatives. mdpi.comepa.gov The introduction of different functional groups can modulate the electronic and steric properties of the molecule, influencing its reactivity and potential interactions with biological targets.

A systematic approach to analogue design, guided by predictive models and a deep understanding of the compound's chemistry, will be instrumental in unlocking the full potential of this chemical scaffold. The synthesis of new 3-aryl- and 3-heteroaryl-pyrrolidine-2,5-dione derivatives has demonstrated the potential for creating libraries of compounds for further investigation. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chlorophenyl)cyclohexanone?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation, where cyclohexanone reacts with a 2-chlorophenyl electrophile (e.g., 2-chlorobenzyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, nucleophilic substitution on pre-functionalized cyclohexanone derivatives (e.g., bromocyclohexanone) with 2-chlorophenyl Grignard reagents can be employed. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Key signals include aromatic protons (δ 7.1–7.4 ppm for the 2-chlorophenyl group) and cyclohexanone protons (δ 1.5–2.5 ppm for methylene/methine groups). Splitting patterns help confirm substitution positions .
  • IR : A strong carbonyl (C=O) stretch near 1710 cm⁻¹ confirms the ketone group.
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 208 (C₁₂H₁₃ClO⁺) and fragment ions (e.g., loss of CO) validate the structure .

Q. What are the optimal storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation or hydrolysis. Monitor purity periodically via HPLC or TLC. Degradation products (e.g., cyclohexanol derivatives) may form under prolonged exposure to moisture .

Advanced Research Questions

Q. How can enantiomers of chiral this compound derivatives be resolved?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) effectively separates enantiomers. Alternatively, diastereomeric salt formation using chiral resolving agents (e.g., L-tartaric acid) can isolate enantiomers. Confirm enantiopurity via polarimetry or circular dichroism (CD) spectroscopy .

Q. What are the degradation pathways of this compound under acidic or basic conditions?

  • Methodological Answer :
  • Acidic Hydrolysis : The ketone undergoes protonation, leading to cyclohexanol formation via reduction or ring-opening reactions.
  • Basic Conditions : Aldol condensation may occur, forming β-hydroxyketone derivatives. Monitor intermediates using GC-MS or NMR .

Q. How does the 2-chlorophenyl substituent influence the compound’s electronic and steric properties in catalytic reactions?

  • Methodological Answer : The electron-withdrawing Cl group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions. Steric hindrance from the ortho-chloro substituent can direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) quantify these effects .

Q. What pharmacological activities are associated with this compound derivatives?

  • Methodological Answer : Structural analogs exhibit anti-inflammatory and analgesic properties, likely via COX-2 inhibition. Evaluate bioactivity using in vitro assays (e.g., LPS-induced IL-6 suppression in macrophages). Toxicity profiling (e.g., hepatic CYP450 inhibition) is recommended before in vivo studies .

Q. How can computational modeling predict the metabolic fate of this compound?

  • Methodological Answer : Use QSAR models to predict cytochrome P450-mediated oxidation sites. Molecular docking (e.g., AutoDock Vina) identifies potential enzyme interactions. Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite identification .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations (e.g., 60–62°C vs. 65°C) may arise from polymorphic forms or impurities. Recrystallize the compound from a non-polar solvent (e.g., hexane) and characterize via DSC or X-ray crystallography. Cross-reference purity data (e.g., HPLC >99%) with literature .

Q. What experimental strategies validate the proposed mechanism for its oxidation to carboxylic acid derivatives?

  • Methodological Answer :
    Use isotopic labeling (e.g., ¹⁸O-H₂O) to track oxygen incorporation during Baeyer-Villiger oxidation. Monitor reaction intermediates via in-situ FTIR or high-resolution MS. Compare kinetic data (e.g., activation energy) with DFT-calculated pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.